Cas no 1190315-99-1 ((8-Bromoquinolin-4-yl)methanol)

(8-Bromoquinolin-4-yl)methanol structure
1190315-99-1 structure
商品名:(8-Bromoquinolin-4-yl)methanol
CAS番号:1190315-99-1
MF:C10H8NOBr
メガワット:238.08062
MDL:MFCD12828255
CID:1026391

(8-Bromoquinolin-4-yl)methanol 化学的及び物理的性質

名前と識別子

    • (8-Bromoquinolin-4-yl)methanol
    • 8-bromo-4-Quinolinemethanol
    • QC-3894
    • MDL: MFCD12828255
    • インチ: InChI=1S/C10H8BrNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-5,13H,6H2
    • InChIKey: FIRODXFCQOQZSE-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=C(C(=C1)Br)N=CC=C2CO

計算された属性

  • せいみつぶんしりょう: 236.97900
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1

じっけんとくせい

  • PSA: 33.12000
  • LogP: 2.48960

(8-Bromoquinolin-4-yl)methanol セキュリティ情報

  • 危険レベル:IRRITANT

(8-Bromoquinolin-4-yl)methanol 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(8-Bromoquinolin-4-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D151909-1g
(8-bromoquinolin-4-yl)methanol
1190315-99-1 95%
1g
$980 2024-08-03
Key Organics Ltd
FS-2317-1MG
(8-Bromoquinolin-4-yl)methanol
1190315-99-1 >95%
1mg
2023-09-08
Key Organics Ltd
FS-2317-10G
(8-Bromoquinolin-4-yl)methanol
1190315-99-1 >95%
10g
£2475.00 2025-02-09
Chemenu
CM145241-5g
(8-Bromoquinolin-4-yl)methanol
1190315-99-1 98%
5g
$704 2021-08-05
Fluorochem
042978-1g
8-Bromoquinolin-4-yl)methanol
1190315-99-1 95%
1g
£248.00 2022-03-01
Frontier Specialty Chemicals
Z15478-250mg
(8-Bromoquinolin-4-yl)methanol
1190315-99-1
250mg
$ 88.00 2023-09-07
Key Organics Ltd
FS-2317-1G
(8-Bromoquinolin-4-yl)methanol
1190315-99-1 >95%
1g
£330.00 2025-02-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
Z15478-250mg
(8-Bromoquinolin-4-yl)methanol
1190315-99-1 98%
250mg
1386.0CNY 2021-07-13
TRC
B998260-10mg
(8-Bromoquinolin-4-yl)methanol
1190315-99-1
10mg
$ 50.00 2022-06-06
TRC
B998260-100mg
(8-Bromoquinolin-4-yl)methanol
1190315-99-1
100mg
$ 135.00 2022-06-06

(8-Bromoquinolin-4-yl)methanol 関連文献

(8-Bromoquinolin-4-yl)methanolに関する追加情報

Introduction to (8-Bromoquinolin-4-yl)methanol (CAS No. 1190315-99-1)

(8-Bromoquinolin-4-yl)methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1190315-99-1, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a brominated quinoline core linked to a methanol substituent, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development.

The quinoline scaffold is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. The introduction of a bromine atom at the 8-position and a hydroxymethyl group at the 4-position enhances the molecule's reactivity and potential therapeutic efficacy. This modification allows for further functionalization, making it a valuable intermediate in synthesizing more complex pharmacological agents.

Recent studies have highlighted the potential of 8-Bromoquinolin-4-yl)methanol in the development of novel therapeutic agents. Its structural features make it an attractive candidate for targeting various biological pathways, including those involved in cancer, inflammation, and infectious diseases. The bromine atom facilitates cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic molecules.

In the context of oncology research, quinoline derivatives have shown promise as inhibitors of kinases and other enzymes implicated in tumor growth and progression. The methanol substituent at the 4-position of the quinoline ring can be further modified to introduce additional functional groups, enhancing binding affinity and selectivity towards specific targets. For instance, incorporation of heterocycles or other bioactive moieties can lead to compounds with improved pharmacokinetic properties.

Moreover, the brominated quinoline core has been explored in the development of antiviral agents. Quinoline-based molecules have demonstrated efficacy against various viral infections, including HIV and hepatitis C. The bromine atom serves as a handle for further derivatization, enabling the design of compounds with enhanced antiviral activity. Recent advances in medicinal chemistry have leveraged this scaffold to develop next-generation antiviral drugs with improved safety profiles.

The synthesis of (8-Bromoquinolin-4-yl)methanol involves multi-step organic transformations, starting from readily available quinoline derivatives. The bromination step at the 8-position is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂). Subsequent reduction of the resulting quinoline dibromide with lithium aluminum hydride (LiAlH₄) yields the desired hydroxymethyl derivative.

The methanol group at the 4-position provides a nucleophilic site for further chemical modifications. This functionality can be exploited to introduce various pharmacophores, including amine, carboxylic acid, or thiol groups, depending on the desired biological activity. For example, introduction of an amine group can facilitate further derivatization into amides or ureas, which are common motifs in drug design.

In conclusion, (8-Bromoquinolin-4-yl)methanol (CAS No. 1190315-99-1) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features make it an ideal candidate for developing novel therapeutic agents targeting various diseases. The combination of its quinoline core and functionalizable methanol substituent offers numerous opportunities for further chemical manipulation and biological exploration.

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Amadis Chemical Company Limited
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